molecular formula C12H22BI B1586890 Dicyclohexyliodoborane CAS No. 55382-85-9

Dicyclohexyliodoborane

Cat. No. B1586890
CAS RN: 55382-85-9
M. Wt: 304.02 g/mol
InChI Key: RWFGGTOYIFQXAO-UHFFFAOYSA-N
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Description

Dicyclohexyliodoborane is a chemical compound with the molecular formula C12H22BI. Its molecular weight is 304.02 .


Synthesis Analysis

Dicyclohexyliodoborane can be used as a reagent for the enolboration of esters and tertiary amides to synthesize corresponding Z or E enolates . It has also been used in the stereoselective preparation of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .


Molecular Structure Analysis

The linear formula of Dicyclohexyliodoborane is (C6H11)2BI . More detailed structural analysis may require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Dicyclohexyliodoborane is a liquid at room temperature. It has a density of 1.325 g/mL at 25°C and a boiling point of 198-200°C/1.25 mmHg .

Scientific Research Applications

Hydroboration Polymerization

Dicyclohexyliodoborane is utilized in hydroboration polymerization. For instance, tripylborane, a stable hydroborating agent, is used to produce poly(cyclodiborazane)s from dicyano compounds, yielding polymers with high molecular weights and stability against air and moisture (Matsumi & Chujo, 1999).

Radical Cyclization Reactions

Dicyclohexyl-6-iodohexenylborane, closely related to dicyclohexyliodoborane, is effective in radical cyclization reactions. This compound undergoes cyclization at room temperature, and its use has been explored in environmentally friendly reagents. It has potential applications in enantioselective syntheses, as demonstrated in the production of chiral products like 1-cyclopentylethanol (Hinkens & Midland, 2009).

Medicinal Chemistry

In medicinal chemistry, compounds like dicarba-closo-dodecaboranes (related to dicyclohexyliodoborane) are used in boron neutron capture therapy (BNCT). Their unique chemical and physical properties are exploited for developing novel inorganic pharmaceuticals and biological probes (Valliant et al., 2002).

Enantioselective Hydrosilylations

Chiral alkenylborane, derived from diyne, is used for the highly enantioselective hydrosilylation of 1,2-dicarbonyl compounds. This process results in optically active α-hydroxy ketones and esters, indicating potential applications in stereochemistry (Ren & Du, 2016).

Synthesis of (E)-allyl Alcohols

Dicyclohexylborane is used in the synthesis of (E)-allyl alcohols from acetylenes and aldehydes, showcasing its role in the formation of complex organic compounds with high enantiomeric excess (Oppolzer & Radinov, 1992).

Stereoselective Enolboration

Dicyclohexyliodoborane is highly stereoselective in the enolboration of tertiary amides. Its application in this process affects the stereochemistry of enol borinates, leading to syn and anti aldols under different conditions (Ganesan & Brown, 1994).

Hydroboration of Alkynes

It is involved in the hydroboration of alkynes, with dicyclohexylborane adding to the α-position of the triple bond in alkyne-functionalized 1,3,2-benzodiazaboroles. The resulting alkenylboranes offer potential in synthesizing various organic compounds (Weber et al., 2013).

Synthesis of Poly(cyclodiborazane)s

Dicyclohexyliodoborane is used in the synthesis of poly(cyclodiborazane)s with light-emitting properties. This process involves hydroboration polymerization of dicyanooligothiophenes, leading to π-conjugated polymers useful in light-emitting applications (Miyata, Matsumi & Chujo, 2001).

Safety And Hazards

Dicyclohexyliodoborane is classified as a flammable liquid (Category 3, H226). It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and precautions should be taken against static discharge .

properties

IUPAC Name

dicyclohexyl(iodo)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFGGTOYIFQXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404005
Record name Dicyclohexyliodoborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyliodoborane

CAS RN

55382-85-9
Record name Dicyclohexyliodoborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55382-85-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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